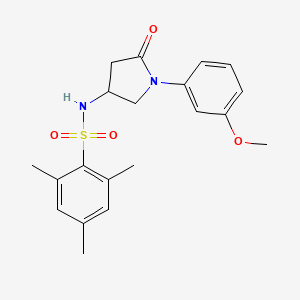![molecular formula C17H19N3O3S B2704617 4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2320851-26-9](/img/structure/B2704617.png)
4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the thiazole ring: Starting from a suitable thiazole precursor, such as 2-aminothiazole, which can be synthesized through the Hantzsch thiazole synthesis.
Attachment of the piperazine ring: The thiazole derivative can be reacted with a piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the 4-methoxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Conditions vary depending on the specific substitution but may include the use of strong acids or bases.
Major Products
Oxidation: Formation of 4-(3-(4-Hydroxyphenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one.
Reduction: Formation of 4-(3-(4-Methoxyphenyl)propan-1-ol)-1-(thiazol-2-yl)piperazin-2-one.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways Involved: Modulating signaling pathways, such as those involved in cell growth or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(4-Hydroxyphenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one
- 4-(3-(4-Methylphenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one
Uniqueness
4-[3-(4-Methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
4-[3-(4-methoxyphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-5-2-13(3-6-14)4-7-15(21)19-9-10-20(16(22)12-19)17-18-8-11-24-17/h2-3,5-6,8,11H,4,7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCCORVNJIOSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2704537.png)
![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704539.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2704541.png)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2704542.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2704544.png)

![N-(4-{[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B2704547.png)
![6-(2-methoxyphenyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2704549.png)

![(1E)-1-N-[(4-fluorophenyl)methylidene]-3-nitrobenzene-1,4-diamine](/img/structure/B2704551.png)
![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B2704556.png)

